molecular formula C14H11ClN2S2 B2481006 N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine CAS No. 890957-89-8

N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2481006
CAS No.: 890957-89-8
M. Wt: 306.83
InChI Key: TXROBSUCAIBKIB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring system substituted with a 2-chlorophenyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with 2-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzothiazoles

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine can be compared with other benzothiazole derivatives such as:

    2-aminobenzothiazole: A simpler benzothiazole derivative with similar biological activities but lacking the additional substituents.

    2-(methylthio)benzothiazole: Contains a methylthio group but lacks the 2-chlorophenyl substitution, resulting in different chemical and biological properties.

    2-(chlorophenyl)benzothiazole: Contains a chlorophenyl group but lacks the methylthio substitution, leading to variations in reactivity and applications.

The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzothiazole core with a chlorophenyl and methylthio substituent. Its synthesis typically involves the condensation of 2-aminobenzothiazole with 2-chlorobenzaldehyde, followed by reduction using sodium borohydride. The reaction conditions are optimized for yield and purity, often utilizing solvents like ethanol or methanol under reflux conditions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar benzothiazole compounds have shown significant inhibitory effects against Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus20-25
Similar Benzothiazole DerivativeEscherichia coli15-20
Similar Benzothiazole DerivativeBacillus subtilis20-25

The compound's mechanism appears to involve the inhibition of essential bacterial enzymes, which is common among benzothiazole derivatives .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Studies show effectiveness against fungi such as Candida albicans and Saccharomyces cerevisiae, with significant inhibition zones reported in laboratory settings. The presence of the methylthio group is believed to enhance its interaction with fungal cell membranes .

Table 2: Antifungal Activity Against Fungal Strains

CompoundFungal StrainInhibition Zone (mm)
This compoundCandida albicans22
Similar Benzothiazole DerivativeSaccharomyces cerevisiae18

Anticancer Potential

The anticancer potential of this compound has been explored in various studies. It has shown promise as an inhibitor of cancer cell proliferation in vitro, particularly against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines. The proposed mechanism involves the induction of apoptosis and inhibition of cell cycle progression .

Case Study: Anticancer Activity Evaluation

In one study, the compound was tested on HepG2 cells, demonstrating a dose-dependent decrease in cell viability. At higher concentrations, significant apoptosis was observed, suggesting its potential as a therapeutic agent in cancer treatment.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S2/c1-18-11-7-4-8-12-13(11)17-14(19-12)16-10-6-3-2-5-9(10)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXROBSUCAIBKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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